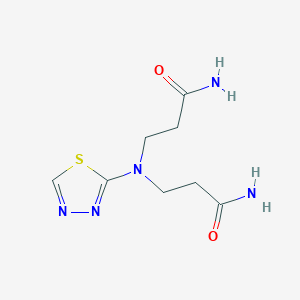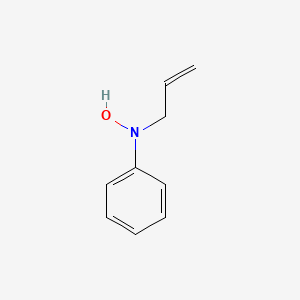
Benzenamine, N-hydroxy-N-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-hydroxy-N-2-propenyl- is an organic compound with the molecular formula C9H11NO It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a hydroxy group and a 2-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-hydroxy-N-2-propenyl- typically involves the reaction of aniline with appropriate reagents to introduce the hydroxy and 2-propenyl groups. One common method is the reaction of aniline with allyl bromide in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of Benzenamine, N-hydroxy-N-2-propenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-hydroxy-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxy group or to hydrogenate the 2-propenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aniline derivatives or fully hydrogenated products.
Substitution: Halogenated or nitrated benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N-hydroxy-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-hydroxy-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the 2-propenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Aniline (Benzenamine): The parent compound without the hydroxy and 2-propenyl groups.
N-Hydroxyaniline: Aniline with a hydroxy group attached to the nitrogen atom.
N-Allylaniline: Aniline with an allyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-hydroxy-N-2-propenyl- is unique due to the presence of both hydroxy and 2-propenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
117531-28-9 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
N-phenyl-N-prop-2-enylhydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-2-8-10(11)9-6-4-3-5-7-9/h2-7,11H,1,8H2 |
Clave InChI |
XLIYXGRLXYCYTG-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


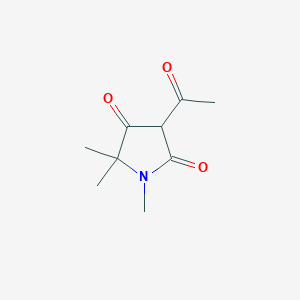
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)

![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)
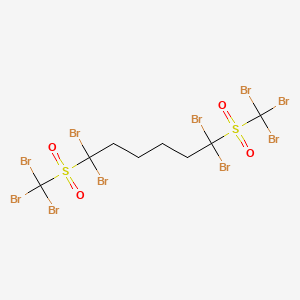

![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
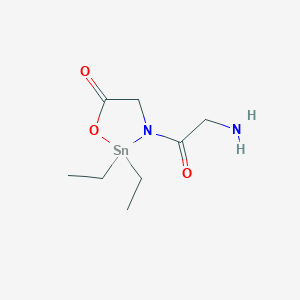
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
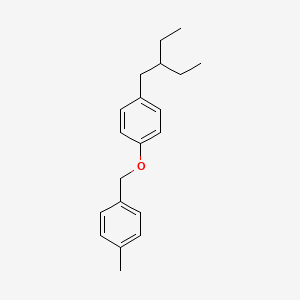
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
